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Compound of Interest

Compound Name: 1-Chloroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 1-chloroethanol. Due to a scarcity of direct experimental measurements, this document
primarily focuses on computationally derived data and the methodologies employed in its
determination.

Quantitative Thermochemical Data

The following tables summarize the available quantitative data for 1-chloroethanol. It is critical
to note that a significant portion of this data is derived from computational studies and not
direct experimental measurement.

Table 1: Physical Properties of 1-Chloroethanol

Property Value Source
Molecular Formula C2HsCIO N/A
Molecular Weight 80.51 g/mol N/A
Predicted Boiling Point 101.6 +23.0 °C N/A
Predicted Density 1.136 £ 0.06 g/cm3 N/A

Table 2: Computed Relative Stability of 1-Chloroethanol
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Relative Stability

Comparison Source
(kcal/mol)

1-Chloroethanol vs. 2- 1-Chloroethanol is more stable 1]

Chloroethanol by ~6 kcal/mol

Methodologies for Determination of
Thermochemical Data

As experimental data for 1-chloroethanol is limited, this section details the computational
methodology used to determine its relative stability, a key thermochemical parameter. The
primary source for this information is a study by Salta, Kosmas, and Ventura, which

investigated the role of 1-chloroethanol in the thermal decomposition of 2-chloroethanol.

Computational Protocol: Density Functional Theory
(DFT) Calculations

The computational investigation of 1-chloroethanol's thermochemical properties was
performed using Density Functional Theory (DFT), a robust method for calculating the
electronic structure of molecules.[1]

Workflow for Computational Analysis:

o Geometry Optimization: The molecular structure of 1-chloroethanol and related species
were optimized to find their lowest energy conformations. This is a crucial step to ensure that
the subsequent energy calculations are performed on a realistic molecular geometry.

e Frequency Calculations: Vibrational frequency calculations were performed on the optimized
geometries. These calculations serve two purposes:

o To confirm that the optimized structure corresponds to a true energy minimum (i.e., no
imaginary frequencies).

o To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic
energies, which are necessary for calculating enthalpies and Gibbs free energies at a
specific temperature (e.g., 298.15 K).
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» Single-Point Energy Calculations: With the optimized geometries, single-point energy
calculations were carried out using a higher level of theory or a larger basis set to obtain
more accurate electronic energies.

o Thermochemical Data Calculation: The final thermochemical properties, such as the relative
enthalpy, were derived from the calculated electronic energies, ZPVE, and thermal
corrections. The relative stability of 1-chloroethanol compared to 2-chloroethanol was
determined by comparing their total energies.[1]

Specific Computational Details from the Literature:

While the exact basis sets and functionals used in all predictive models are not universally
detailed, the study by Salta et al. provides insight into a common approach for such
calculations. Researchers performing similar computational studies would typically employ a
combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ)
within a quantum chemistry software package like Gaussian or ORCA.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the computational determination of
thermochemical data and the relationship between 1-chloroethanol and its isomer.
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Computational workflow for determining thermochemical data.
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Relative stability of 1-chloroethanol and 2-chloroethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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